1-Chloro-N-methyl-N-phenylmethanesulfonamide

Description

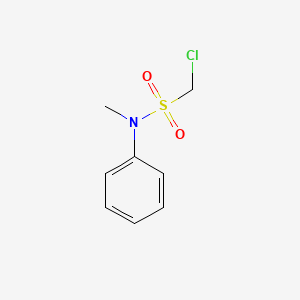

1-Chloro-N-methyl-N-phenylmethanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide backbone substituted with a chlorine atom, a methyl group, and a phenyl group. Sulfonamides are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their stability and versatile reactivity .

Properties

IUPAC Name |

1-chloro-N-methyl-N-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-10(13(11,12)7-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVGFYZTGGWQDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199979 | |

| Record name | Methanesulfonamide, 1-chloro-N-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52009-27-5 | |

| Record name | Methanesulfonamide, 1-chloro-N-methyl-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052009275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonamide, 1-chloro-N-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-N-methyl-N-phenylmethanesulfonamide can be synthesized through the reaction of chloromesyl chloride (CAS#: 3518-65-8) with N-methylaniline (CAS#: 100-61-8). The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-N-methyl-N-phenylmethanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products:

Substitution Products: Derivatives with different substituents replacing the chlorine atom.

Oxidation Products: Sulfone or sulfoxide derivatives.

Reduction Products: Reduced forms of the sulfonamide group.

Scientific Research Applications

1-Chloro-N-methyl-N-phenylmethanesulfonamide has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 1-Chloro-N-methyl-N-phenylmethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, influencing the activity of the target molecule. The chlorine atom and phenyl ring contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with 1-Chloro-N-methyl-N-phenylmethanesulfonamide, differing primarily in substituent groups and molecular configurations:

Structural and Functional Differences

In contrast, N-(3-Chlorophenyl)-... () has meta-substitution, which may alter steric and electronic profiles . Fluorinated Groups: The compound in contains trifluoromethyl and trifluoromethylsulfonyl groups, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs . Benzyl vs. Phenyl: n-Benzyl-1-chloro-n-methylmethanesulfonamide () features a benzyl group, increasing steric bulk compared to the phenyl group in the target compound .

Molecular Weight and Solubility: Fluorinated derivatives (e.g., , .70 g/mol) exhibit higher molecular weights and lower aqueous solubility than non-fluorinated analogs (e.g., , .69 g/mol) . The phenylethyl group in contributes to a higher molecular weight (247.74 g/mol) compared to benzyl-substituted analogs .

Fluorinated analogs () likely require specialized fluorination techniques, such as electrochemical or nucleophilic substitution .

Biological Activity

1-Chloro-N-methyl-N-phenylmethanesulfonamide is a sulfonamide compound recognized for its biological activity, particularly its antibacterial properties. This compound, with the molecular formula , features a chloro group, a methyl group, and a phenyl group attached to a methanesulfonamide backbone. Its structural characteristics contribute to its reactivity and potential therapeutic applications.

Antibacterial Properties

Sulfonamides, including this compound, primarily exhibit antibacterial activity through the inhibition of bacterial folic acid synthesis. This mechanism is crucial because folic acid is essential for bacterial growth and reproduction. The compound's structure allows it to mimic para-aminobenzoic acid (PABA), which is a substrate for the enzyme dihydropteroate synthase, leading to competitive inhibition and ultimately hindering bacterial proliferation.

Other Biological Activities

Research indicates that this compound may also demonstrate activity against various pathogens beyond typical bacteria. Its potential effects on human diseases are under exploration, suggesting that it could be beneficial in treating infections resistant to conventional antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. A comparative analysis with similar compounds reveals unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Methyl-N-phenylmethanesulfonamide | Lacks chlorine atom | More hydrophilic due to absence of chlorine |

| 4-Chloro-N-methylbenzenesulfonamide | Chlorine on phenyl ring | Different substitution pattern on the aromatic ring |

| N,N-Dimethyl-N-phenylmethanesulfonamide | Two methyl groups instead of one | Increased steric hindrance affecting reactivity |

| N-(4-Fluorophenyl)methanesulfonamide | Contains fluorine instead of chlorine | Potentially different biological activity due to electronegativity |

This table illustrates how variations in chemical structure can lead to differences in reactivity and biological activity, highlighting the importance of SAR in drug design.

Inhibition Studies

A study examining various sulfonamide derivatives found that modifications in substituents significantly impacted their inhibitory effects on bacterial growth. For instance, compounds with electron-withdrawing groups exhibited enhanced antibacterial potency compared to those with electron-donating groups .

Clinical Implications

In clinical settings, sulfonamides have been utilized effectively against infections like urinary tract infections and certain types of pneumonia. The introduction of this compound into therapeutic regimens could provide an alternative treatment option, especially in cases where traditional antibiotics fail due to resistance .

Mechanistic Insights

Research has also focused on the mechanistic pathways through which this compound exerts its biological effects. For example, studies utilizing cell-based assays have demonstrated that this compound can induce apoptosis in specific cancer cell lines, suggesting potential applications in oncology.

Q & A

Advanced Research Question

- Derivatization : Introduce electron-deficient aryl groups or fluorinated substituents to improve target binding (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide analogs ).

- Bioisosteric replacement : Replace Cl with CF₃ to enhance metabolic stability while retaining electrophilicity .

- In vitro assays : Use enzyme inhibition assays (e.g., COX-2) to correlate structural modifications with IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.